molecular formula C15H15N B13598826 1-(9h-Fluoren-9-yl)ethan-1-amine

1-(9h-Fluoren-9-yl)ethan-1-amine

Katalognummer: B13598826
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: XMDBFNASSLQDAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9H-Fluoren-9-yl)ethan-1-amine is an organic compound with a molecular formula of C15H15N It features a fluorenyl group attached to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-9-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(9H-fluoren-9-yl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol. The resulting alcohol is then converted to the amine using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods often utilize palladium or platinum catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(9H-Fluoren-9-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl ring or the ethanamine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols or hydrocarbons.

    Substitution: Fluorenyl derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(9H-Fluoren-9-yl)ethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(9H-Fluoren-9-yl)ethan-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    1-(9H-Fluoren-9-yl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis, it shares the fluorenyl moiety but has different functional groups.

Uniqueness: 1-(9H-Fluoren-9-yl)ethan-1-amine is unique due to its combination of the fluorenyl group and ethanamine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H15N

Molekulargewicht

209.29 g/mol

IUPAC-Name

1-(9H-fluoren-9-yl)ethanamine

InChI

InChI=1S/C15H15N/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,16H2,1H3

InChI-Schlüssel

XMDBFNASSLQDAB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.